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Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271 Get Quote

Technical Support Center: Quantifying
Endogenous Angiotensin (3-7)
Executive Summary: The Femtomolar Challenge
Welcome to the Technical Support Center. If you are reading this, you are likely encountering

difficulties in detecting or quantifying Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro).

The Core Problem: Unlike Angiotensin II, Angiotensin (3-7) is a transient metabolic intermediate

often present at femtomolar (fM) concentrations in endogenous plasma. It is formed primarily

by the degradation of Angiotensin (1-7) via Dipeptidyl Peptidase 3 (DPP3) or sequential

aminopeptidase activity.

The Technical Reality: Standard ELISA kits often fail due to cross-reactivity with the parent

peptide Ang (1-7). LC-MS/MS is the only viable path for specific endogenous quantification, but

it requires rigorous stabilization of the sample immediately upon collection.

Metabolic Context & Stability
Understanding where your analyte comes from is the first step in preventing its disappearance.

Angiotensin (3-7) is not just "low abundance"; it is actively hunted by plasma peptidases.
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Pathway Visualization
Figure 1: The Formation and Degradation Pathways of Angiotensin (3-7)
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Caption: Angiotensin (3-7) is generated from Ang (1-7) primarily by DPP3.[1] Note the

downstream degradation to Ang (5-7), which occurs rapidly, making stabilization critical.
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Module 1: Sample Preparation (The "Garbage In"
Filter)
Critical Warning: 90% of quantification failures occur here. If you use standard EDTA plasma

without acidification or specific inhibitors, Ang (3-7) will degrade into Ang (5-7) within minutes,

or be artificially generated from Ang (1-7) depending on the active enzyme balance.

Protocol: The "Stabilized Cocktail" Collection
Objective: Freeze the peptidome at the moment of blood draw.

Component Function Concentration (Final)

EDTA
Inhibits metalloproteases

(ACE, ACE2)
10 mM

PMSF Inhibits serine proteases 1 mM

Pepstatin A
Inhibits aspartyl proteases

(Renin)
10 µM

1,10-Phenanthroline
Broad metalloprotease

inhibitor
5 mM

Formic Acid
CRITICAL: Lowers pH to <3.0,

halting all enzymatic activity
1% v/v

Step-by-Step Workflow:

Pre-fill Tubes: Prepare chilled vacutainers containing the inhibitor cocktail before the blood

draw.

Collection: Draw blood and immediately invert 5-8 times to mix.

Acidification: Immediately add Formic Acid (to 1% final concentration) to the whole blood or

immediately after plasma separation.

Scientist's Note: Acidifying whole blood can cause hemolysis, which complicates LC-MS.

Best Practice: Centrifuge at 4°C (2000 x g, 10 min) immediately, separate plasma, then
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acidify the plasma supernatant instantly.

Flash Freeze: Snap freeze plasma in liquid nitrogen. Store at -80°C.

Module 2: Extraction & Enrichment (SPE)
Direct protein precipitation (PPT) is insufficient for femtomolar analysis due to ion suppression.

You must use Solid Phase Extraction (SPE).

Why Mixed-Mode Cation Exchange (MCX)?
Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) contains a Histidine residue, making it basic. A standard

C18 cartridge will bind it, but Mixed-Mode Cation Exchange (MCX) provides orthogonal

selectivity—binding by hydrophobicity and positive charge—allowing for a much cleaner wash

step.

SPE Protocol (Waters Oasis MCX or equivalent)
Conditioning: 1 mL Methanol, then 1 mL Water.

Loading: Acidified Plasma (diluted 1:1 with 4% H3PO4).

Wash 1 (Acidic/Organic): 2% Formic Acid in Water. (Removes hydrophilic interferences).

Wash 2 (Organic): Methanol. (Removes neutral hydrophobic interferences).

Elution: 5% Ammonium Hydroxide in Methanol. (Releases the basic peptide).

Evaporation: Dry under nitrogen at 35°C. Reconstitute in 10% Acetonitrile/0.1% Formic Acid.

Module 3: LC-MS/MS Quantification Strategy
Instrument Requirement: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo

Altis).

Analyte Parameters (Angiotensin 3-7)
Sequence: Val-Tyr-Ile-His-Pro (VYIHP)[2]
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Molecular Weight: ~627.34 Da

Precursor Ion: [M+H]+ = 628.3

Doubly Charged: [M+2H]2+ = 314.7 (Often preferred for better fragmentation efficiency).

Recommended MRM Transitions
Precursor Ion
(m/z)

Product Ion
(m/z)

Ion Type Purpose
Collision
Energy (V)

314.7

([M+2H]2+)
110.1 Immonium (His) Quantifier High (25-35)

314.7

([M+2H]2+)
253.1 y2 (His-Pro) Qualifier 1 Medium (20-30)

628.3 ([M+H]+) 253.1 y2 (His-Pro) Qualifier 2 High (35-45)

Note: Collision energies must be optimized for your specific instrument.

Chromatography (The Isobaric Trap)
Angiotensin peptides are structurally similar. You must separate Ang (3-7) from Ang (1-7)

fragments.

Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Shallow gradient (e.g., 5% to 30% B over 10 minutes) is required to separate

closely related truncated peptides.

Troubleshooting FAQ
Q1: I see a peak for Ang (3-7) in my "Blank" plasma samples. Why? A: This is likely In-Source

Fragmentation of Angiotensin (1-7).
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Mechanism:[3][4][5] If Ang (1-7) co-elutes with Ang (3-7), the high heat/voltage in the MS

source can fragment Ang (1-7) (loss of Asp-Arg), creating a signal that mimics Ang (3-7).

Solution: You must chromatographically separate Ang (1-7) from Ang (3-7). Check the

retention time of an Ang (1-7) standard. If they overlap, adjust your gradient or column

temperature.

Q2: My recovery is low (<40%) after SPE. A: Check your Evaporation Step.

Cause: Peptides can adsorb to the walls of polypropylene tubes during drying (Non-Specific

Binding).

Solution: Use "Low-Bind" tubes. Add a carrier protein (like BSA) if not using MS, or better

yet, add 0.05% PEG (Polyethylene Glycol) or use a silanized glass insert for reconstitution.

Ensure you do not "over-dry" the sample (stop immediately when dry).

Q3: The signal is too weak (High Background). A: You are hitting the Matrix Effect wall.

Solution: Use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Val-Tyr-Ile-His-Pro with

13C/15N Valine). This corrects for ionization suppression. If unavailable, use a surrogate

peptide like labeled Ang II, though a direct analog is superior.

Q4: Can I use ELISA instead? A:Not recommended for endogenous levels. Most commercial

antibodies for Ang (3-7) are polyclonal and will cross-react significantly with Ang (1-7) and Ang

II. ELISA is only acceptable if you have chromatographically fractionated the sample first

(HPLC-ELISA), which defeats the purpose of a rapid assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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